2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, substitution reactions, and condensation with specific reagents. For example, Thabet et al. (2022) detailed a one-pot, three-component synthesis method involving 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea catalyzed by p-toluenesulfonic acid, highlighting the complexity and specificity required in synthesizing such compounds (Thabet et al., 2022).
Molecular Structure Analysis
Structural characterization through techniques such as X-ray crystallography and NMR spectroscopy reveals the molecular geometry and confirms the composition of synthesized compounds. Girish et al. (2008) characterized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, illustrating the detailed analysis required to confirm the molecular structure of such compounds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are of significant interest. Mercadante et al. (2013) discuss the oxidative capabilities of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in various reactions, showcasing the functional versatility and reactivity of this class of compounds (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal and optical properties, are crucial for understanding the stability and potential applications of these compounds. Karthik et al. (2021) conducted thermal, optical, and etching studies on a related compound, providing insight into its stability and behavior under various conditions (Karthik et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity under different conditions and interactions with other chemicals, is essential. The work of Halcrow et al. (1998) on the complex chemistry of a spin-labelled terpyridine derivative provides a glimpse into the intricate interactions and chemical behavior of such compounds (Halcrow et al., 1998).
Scientific Research Applications
Improved Singlet Oxygen Detection
A study by Hosoya et al. (2018) presented an innovative approach to enhance singlet oxygen detection sensitivity in electron spin resonance (ESR). By incorporating 2,2,6,6-Tetramethyl-4-piperidinol (a related compound) into a hydroxypropyl methylcellulose film, a significant increase in ESR signal intensity was achieved, offering a more efficient method for singlet oxygen detection (Hosoya et al., 2018).
Catalytic Detergent Properties
Sun Yu’e (2004) synthesized various piperidone derivatives, including those incorporating the tosylate group, and investigated their catalytic effects on laundry performance. These compounds were found to enhance greasiness removal, highlighting their potential as additives in detergent formulations (Sun Yu’e, 2004).
Antioxidative Activity
Li et al. (2006) explored the antioxidative activity of various piperidine nitroxides, focusing on derivatives substituted at the 4-position. These compounds showed significant potential in inhibiting oxidative damage, suggesting applications in pharmaceuticals and protective agents against oxidative stress (Li et al., 2006).
Polymer Stabilization
Mosnáček et al. (2003) developed combined phenol/hindered amine stabilizers for polymers, using reactions of toluene-2,4-diisocyanate with different phenols and hindered amine stabilizers (HAS), including derivatives of 2,2,6,6-tetramethylpiperidine. These new compounds showed excellent performance in stabilizing polypropylene against photooxidation and thermal degradation (Mosnáček et al., 2003).
Antimicrobial Applications
Jiang et al. (2014) synthesized novel N-halamine precursors using 2,2,6,6-tetramethyl-4-piperidinol derivatives for antimicrobial cellulose coating. This innovative approach led to cotton fabrics with significant antimicrobial properties, showcasing the potential of these compounds in developing biocidal materials (Jiang et al., 2014).
Biomedical Imaging
Lu et al. (2018) reported on glucose-modified carbon quantum dots incorporating 2,2,6,6-tetramethyl-piperidinooxyl (TEMPO) for dual MR/optical imaging of tumor cells. The low cytotoxicity and good biocompatibility of these compounds, along with their imaging capabilities, highlight their potential in medical diagnostics (Lu et al., 2018).
properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPCPMNECAZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343141 |
Source
|
Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42495-21-6 |
Source
|
Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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